1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one
Description
1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one (CAS: 898789-17-8) is a fluorinated aromatic ketone characterized by two distinct fluorophenyl substituents at the 1- and 3-positions of a propan-2-one backbone. Synthetically, it is typically prepared via Claisen-Schmidt condensation or related methods, as seen in analogous compounds (e.g., ). Structural studies using single-crystal X-ray diffraction (SHELX software, ) reveal its isostructural nature with halogenated analogs, though fluorine’s smaller atomic radius and higher electronegativity lead to distinct intermolecular interactions .
Properties
Molecular Formula |
C15H12F2O |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C15H12F2O/c16-13-6-4-11(5-7-13)9-15(18)10-12-2-1-3-14(17)8-12/h1-8H,9-10H2 |
InChI Key |
MWPAHGQDSDHUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluorobenzene and 4-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Compounds with substituted functional groups on the phenyl rings.
Scientific Research Applications
1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Molecular Conformation
The position of fluorine substituents significantly impacts molecular geometry and electronic properties. For example:
- (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () adopts an E-conformation with a planar backbone, stabilized by intramolecular C–H···O interactions. In contrast, 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one lacks the α,β-unsaturated ketone system, resulting in greater conformational flexibility .
- 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () features bulkier methoxy groups, which induce steric hindrance and reduce planarity compared to the fluorine-substituted analog .
Crystallographic and Packing Behavior
Crystal structures of fluorinated propanones often exhibit isostructural relationships with halogenated analogs but differ in packing due to fluorine’s unique properties:
- Compounds 4 and 5 () are isostructural with triclinic (P 1) symmetry but show adjusted packing to accommodate Cl vs. F substituents. The target compound’s fluorine atoms likely enhance dipole-dipole interactions, leading to tighter packing than chlorinated analogs .
- (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one () incorporates a furan ring, creating a more rigid framework and distinct hydrogen-bonding patterns compared to purely phenyl-substituted derivatives .
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves Claisen-Schmidt condensation between fluorinated acetophenones and aldehydes. For example:
Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one, and how are data interpreted?
- 1H/13C NMR :
- Distinct signals for ketone carbonyl (~200–210 ppm in 13C NMR) and fluorinated aromatic protons (δ 6.8–7.6 ppm in 1H NMR).
- Coupling patterns (e.g., meta/para-F substituents) differentiate 3- and 4-fluorophenyl groups .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ confirms ketone formation .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, while fragmentation patterns confirm substituent positions .
Q. How does the positioning of fluorine atoms on the phenyl rings affect the compound’s physicochemical properties?
- Electron-withdrawing effects : Fluorine at the para position (4-F) increases ketone electrophilicity compared to meta (3-F), altering reactivity in nucleophilic additions .
- Crystallinity : Para-substituted derivatives often exhibit higher symmetry, facilitating crystal packing (e.g., monoclinic vs. triclinic systems) .
- Solubility : Fluorine’s hydrophobicity reduces aqueous solubility but enhances lipid membrane permeability, relevant for biological studies .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools resolve structural ambiguities in fluorinated propanones?
- SHELX refinement : Use SHELXL for high-resolution data to model disorder in fluorophenyl groups. Constraints (e.g., DFIX, FLAT) stabilize geometry during refinement .
- Mercury software : Visualize Hirshfeld surfaces to analyze intermolecular interactions (e.g., F···H contacts) and packing motifs .
- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian) and experimental bond lengths/angles to validate stereoelectronic effects of fluorine .
Q. What strategies mitigate contradictions in spectroscopic and crystallographic data during structure elucidation?
- Multi-method validation : Cross-check NMR/IR data with single-crystal XRD to confirm regiochemistry (e.g., para vs. meta substitution) .
- Dynamic NMR : Resolve rotational barriers in propanone derivatives at variable temperatures to detect conformational flexibility .
- Twinned data handling : For poorly diffracting crystals, use SHELXD for dual-space recycling to phase problematic datasets .
Q. How do fluorinated analogs of propan-2-one compare in biological activity, and what design principles guide SAR studies?
- Structural analogs :
- 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-2-one : Bromine’s bulkiness vs. fluorine’s electronegativity alters binding to enzyme active sites (e.g., kinases) .
- Chlorophenyl derivatives : Higher lipophilicity but reduced metabolic stability compared to fluorinated versions .
- SAR principles :
Q. What synthetic challenges arise in scaling up 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one, and how are they addressed?
- Purification issues : Column chromatography is impractical for large batches; switch to recrystallization using ethanol/water mixtures .
- Byproduct formation : Optimize stoichiometry (1:1 ketone:aldehyde ratio) and use flow chemistry to control exothermicity .
- Fluorine handling : Employ fluoropolymer-lined reactors to prevent leaching of metal catalysts (e.g., AlCl3) .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| SHELXL | Crystal refinement | |
| Claisen-Schmidt | Synthesis | |
| Hirshfeld analysis | Packing motifs | |
| DFT calculations | Electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
